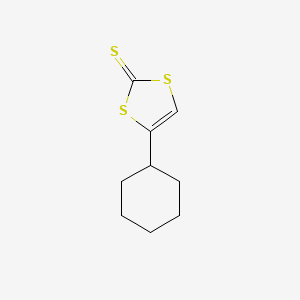
methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate, also known as MIQP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research. MIQP is a quinoxaline derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth, inflammation, and microbial growth. methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Additionally, methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
実験室実験の利点と制限
Methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. Additionally, methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has shown promising results in inhibiting the growth of cancer cells, inflammation, and microbial growth. However, methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has not been extensively studied in vivo, so its potential side effects and toxicity are not fully understood.
将来の方向性
There are several future directions for the study of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate. Another area of research could focus on the development of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential applications of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate in other areas of research, such as neurodegenerative diseases and cardiovascular diseases. Finally, more studies could be conducted to investigate the potential side effects and toxicity of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate in vivo.
合成法
The synthesis of methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate involves a multi-step process that begins with the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate to form 2-nitrophenylhydrazone. This intermediate compound is then reacted with indole-3-carboxaldehyde to form 2-(1H-indol-3-yl)-N-(2-nitrophenyl)hydrazinecarboxamide. The final step involves the reaction of this intermediate compound with methyl 3-bromo-2-(quinoxalin-2-yl)propanoate to form methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate.
科学的研究の応用
Methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has been studied for its potential applications in various areas of research, including cancer treatment, anti-inflammatory agents, and antimicrobial agents. methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate has exhibited antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-28-21(27)18(10-13-11-22-15-7-3-2-6-14(13)15)25-20(26)19-12-23-16-8-4-5-9-17(16)24-19/h2-9,11-12,18,22H,10H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUKZRVGJKQPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-indol-3-yl)-2-(quinoxaline-2-carbonylamino)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)


![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)



![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)



![N-cyclopropyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7461724.png)
